
N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
Descripción general
Descripción
N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide, also known as BHMS, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. It is a white crystalline powder that is soluble in water and organic solvents. BHMS has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of enzymes involved in various cellular processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. This compound has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities. However, this compound also has some limitations. It can be difficult to dissolve in certain solvents, and it may exhibit low solubility in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide. One potential area of research is the development of this compound-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another area of research is the investigation of the anti-cancer effects of this compound in combination with other chemotherapeutic agents. Additionally, the antibacterial activity of this compound could be further explored for the development of new antibacterial agents. Overall, this compound has significant potential for use in various therapeutic applications, and further research is needed to fully understand its biological effects and potential applications.
Aplicaciones Científicas De Investigación
N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, this compound has shown antibacterial activity against various bacterial strains.
Propiedades
IUPAC Name |
N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-21-15-7-9-16(10-8-15)22(19,20)17(11-12-18)13-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREBLRNRGKFFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-(2-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5918096.png)
![N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea](/img/structure/B5918112.png)
methyl]thiourea](/img/structure/B5918117.png)
![4,5-dimethoxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5918120.png)
![5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B5918132.png)
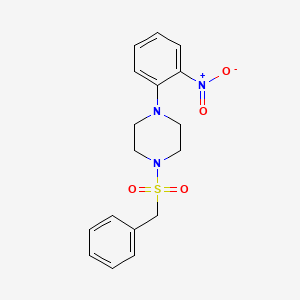
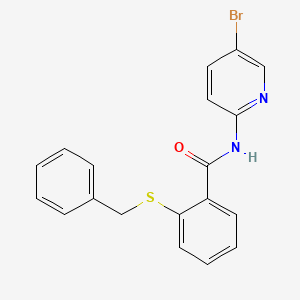
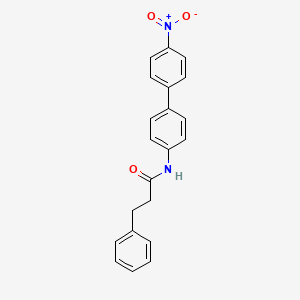

![4-[2-(benzylthio)benzoyl]morpholine](/img/structure/B5918155.png)
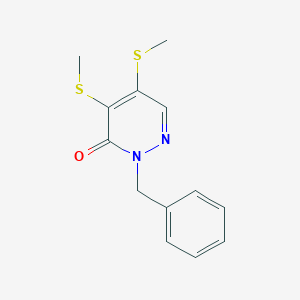
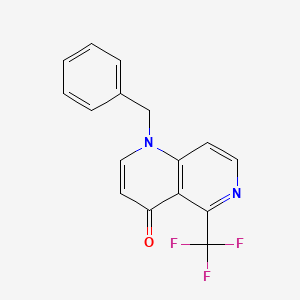
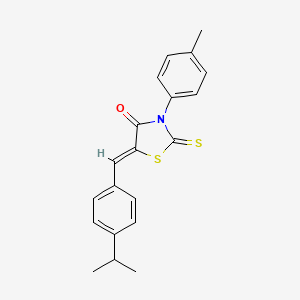
![1-[3-(benzyloxy)phenyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5918185.png)